

Solubility Assessment of Tral Compound

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Compound of Interest		
Compound Name:	Tral	
Cat. No.:	B1673227	Get Quote

Solubility is a critical physicochemical property that influences a drug's absorption, distribution, and overall bioavailability. Assessing solubility early in the drug development process is essential.

Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a particular solvent system at equilibrium.

1.1.1 Experimental Protocol: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.

- Preparation of Supersaturated Solution: Add an excess amount of **Tral** compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a specified period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the samples to pellet the undissolved solid.
- Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved **Tral** compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

1.1.2 Data Presentation



Solvent System	Temperature (°C)	Tral Solubility (µg/mL)	Analytical Method
Phosphate-Buffered Saline (pH 7.4)	25	Example: 15.2	HPLC-UV
Simulated Gastric Fluid (pH 1.2)	37	Example: 150.8	HPLC-UV
Simulated Intestinal Fluid (pH 6.8)	37	Example: 10.5	HPLC-UV

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO). This is a higher-throughput method often used in early discovery.

1.2.1 Experimental Protocol: Nephelometry

- Stock Solution Preparation: Prepare a high-concentration stock solution of the Tral compound in DMSO (e.g., 10 mM).
- Serial Dilution: Add small volumes of the stock solution to a 96-well plate containing the aqueous buffer.
- Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a
 controlled temperature. Measure the turbidity (light scattering) of each well using a
 nephelometer. The concentration at which a significant increase in turbidity is observed is the
 kinetic solubility.

1.2.2 Data Presentation

Buffer System	Temperature (°C)	Tral Kinetic Solubility (μΜ)
Phosphate-Buffered Saline (pH 7.4)	25	Example: 45



Stability Assessment of Tral Compound

Evaluating the chemical stability of a compound under various conditions is crucial for determining its shelf-life and potential degradation pathways.

pH Stability

2.1.1 Experimental Protocol

- Sample Preparation: Prepare solutions of the **Tral** compound in a series of buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0).
- Incubation: Incubate the solutions at a specified temperature (e.g., 37°C).
- Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
- Quantification: Analyze the concentration of the remaining Tral compound using a stability-indicating HPLC method.

2.1.2 Data Presentation

рН	Temperature (°C)	Time (hours)	% Tral Remaining
1.2	37	24	Example: 98.5%
7.4	37	24	Example: 95.2%
9.0	37	24	Example: 60.1%

Photostability

2.2.1 Experimental Protocol

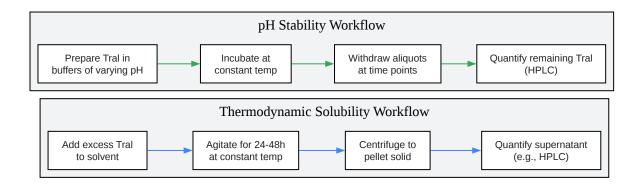
- Sample Preparation: Prepare solutions of the **Tral** compound and a solid sample.
- Exposure: Expose the samples to a controlled light source that mimics ICH Q1B conditions (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). A dark control sample should be stored under the same conditions but protected from light.

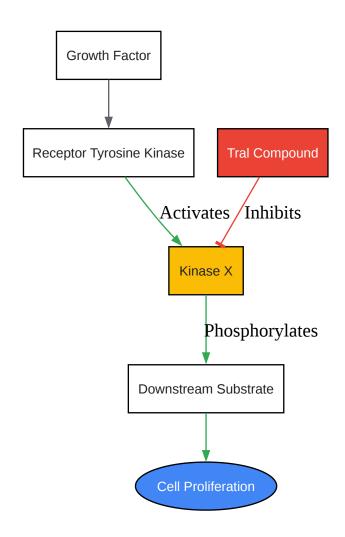


 Analysis: After a defined exposure period, analyze both the exposed and dark control samples for the appearance of degradation products and for the remaining concentration of the Tral compound.

Visualizations Experimental Workflows







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